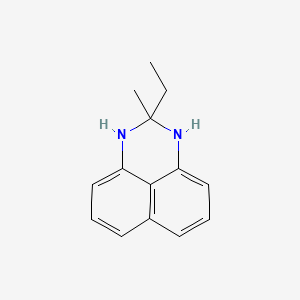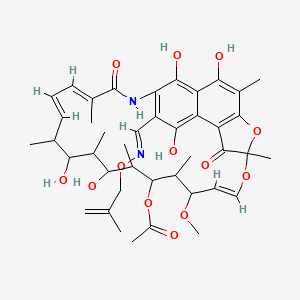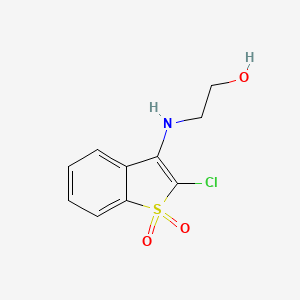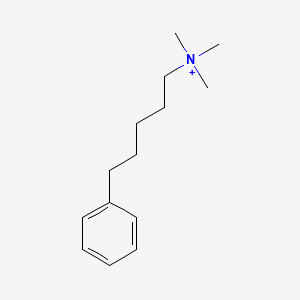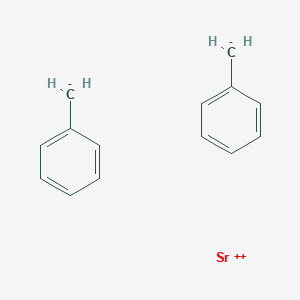
Strontium bis(phenylmethanide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium bis(phenylmethanide) is an organometallic compound that features a strontium atom bonded to two phenylmethanide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Strontium bis(phenylmethanide) can be synthesized through the reaction of strontium metal with phenylmethanide ligands under an inert atmosphere to prevent oxidation. The reaction typically requires a solvent such as tetrahydrofuran (THF) and is carried out at low temperatures to ensure the stability of the product.
Industrial Production Methods: While specific industrial production methods for strontium bis(phenylmethanide) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Strontium bis(phenylmethanide) undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form strontium oxide and phenylmethanol.
Reduction: Can be reduced by strong reducing agents to form strontium metal and phenylmethane.
Substitution: Undergoes substitution reactions with halogens to form strontium halides and phenylmethane derivatives.
Common Reagents and Conditions:
Oxidation: Oxygen or air, typically at room temperature.
Reduction: Strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Halogens like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Strontium oxide and phenylmethanol.
Reduction: Strontium metal and phenylmethane.
Substitution: Strontium halides and phenylmethane derivatives.
Scientific Research Applications
Strontium bis(phenylmethanide) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organometallic compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the development of new materials, including catalysts and electronic components.
Mechanism of Action
The mechanism by which strontium bis(phenylmethanide) exerts its effects involves the interaction of the strontium atom with various molecular targets. In biological systems, strontium can mimic calcium and interact with calcium-sensing receptors, influencing bone metabolism. In chemical reactions, the phenylmethanide ligands can stabilize reactive intermediates, facilitating various transformations.
Comparison with Similar Compounds
Strontium bis(trimethylsilylamide): Another organometallic compound with different ligands.
Calcium bis(phenylmethanide): Similar structure but with calcium instead of strontium.
Barium bis(phenylmethanide): Similar structure but with barium instead of strontium.
Uniqueness: Strontium bis(phenylmethanide) is unique due to the specific properties imparted by the strontium atom, such as its reactivity and ability to form stable complexes. Compared to its calcium and barium analogs, strontium bis(phenylmethanide) may exhibit different reactivity patterns and stability, making it valuable for specific applications in materials science and catalysis.
Properties
CAS No. |
35815-13-5 |
|---|---|
Molecular Formula |
C14H14Sr |
Molecular Weight |
269.88 g/mol |
IUPAC Name |
strontium;methanidylbenzene |
InChI |
InChI=1S/2C7H7.Sr/c2*1-7-5-3-2-4-6-7;/h2*2-6H,1H2;/q2*-1;+2 |
InChI Key |
BQXCYULERPLLKI-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


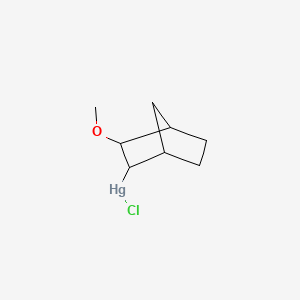
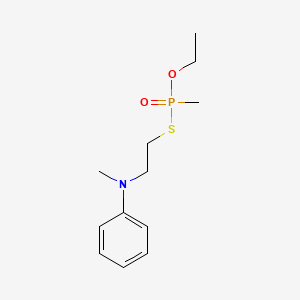
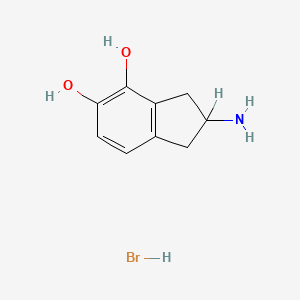
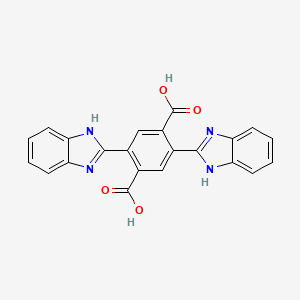
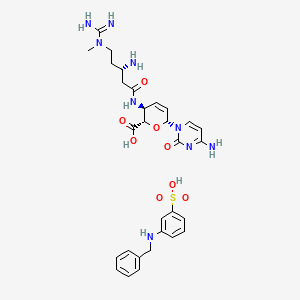
![Oxotris[2-(phenylsulfanyl)ethyl]-lambda~5~-phosphane](/img/structure/B14673494.png)
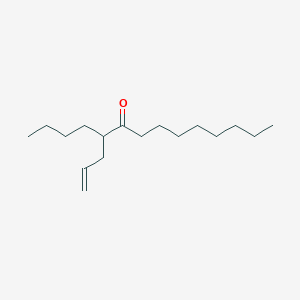
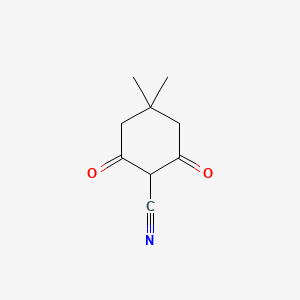
![5H-[1,3]thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14673500.png)
